2-Amino-4-(2-bromophenyl)butanoic acid
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Overview
Description
2-Amino-4-(2-bromophenyl)butanoic acid is an organic compound that features both an amino group and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4-(2-bromophenyl)butanoic acid involves starting from N-Boc-glutamic acid tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemization during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, radical reactions, and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-bromophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Scientific Research Applications
2-Amino-4-(2-bromophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-bromophenyl)butanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-4-(2-bromophenyl)butanoic acid is unique due to the position of the bromine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-amino-4-(2-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI Key |
OMFRQEMZOQGSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)Br |
Origin of Product |
United States |
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